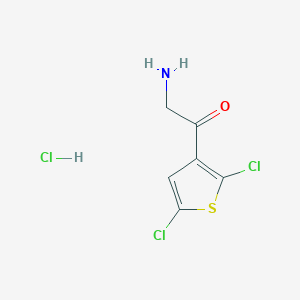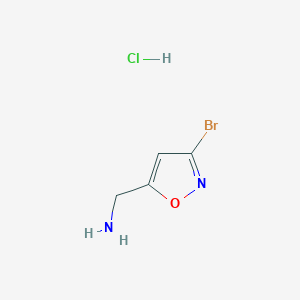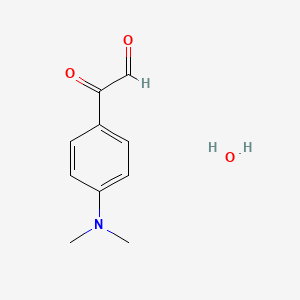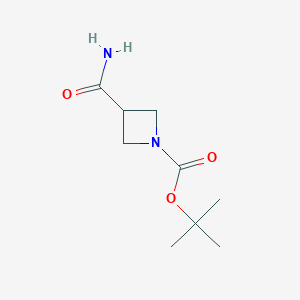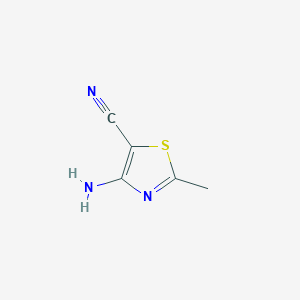
4-Amino-5-bromonicotinic acid
Overview
Description
4-Amino-5-bromonicotinic acid (4-ANBA) is a brominated derivative of nicotinic acid, also known as niacin. It is a compound of interest due to its potential applications in a variety of scientific fields, ranging from biochemistry to medicine. 4-ANBA is a naturally occurring compound which can be synthesized in the laboratory and has been the subject of numerous studies in the past few decades. Additionally, the paper will explore potential future directions for research on 4-ANBA.
Scientific Research Applications
Photoluminescence and Micromorphology Control
4-Amino-5-bromonicotinic acid derivatives have been utilized in the synthesis of organic-inorganic molecular-based hybrid materials. These materials exhibit enhanced photophysical properties due to the intramolecular energy transfer process, leading to strong emissions in green, red, or blue. The modifications in 5-bromonicotinic acid allow for its integration into silica matrices, contributing to advancements in photoluminescence and the control of micromorphology in materials science (Wang, Yan, & Zhang, 2006).
Antibacterial Applications
The antibacterial activity of compounds derived from 5-bromonicotinic acid has been explored, demonstrating the potential of these compounds in medicinal chemistry. For instance, a specific derivative showed significant antibacterial properties, suggesting the utility of this compound in the development of new antibacterial agents (Li, 2009).
Crystal Structure Investigations
Research on the crystal structures of 5-bromonicotinic acid and its solvates contributes to our understanding of molecular interactions and the design of materials with desired properties. Such studies have provided insights into the non-covalent interactions that govern the assembly of these compounds, offering a basis for the design of molecular materials with specific functions (Aakeröy, Beatty, Tremayne, Rowe, & Seaton, 2001).
Synthesis of Nicotinic Acid Derivatives
This compound has been central to the development of methodologies for the synthesis of highly substituted nicotinic acid derivatives. These derivatives have applications in pharmaceuticals and agrochemicals, showcasing the versatility of this compound in synthetic organic chemistry (Kumar, Sawant, Chikhale, Karanjai, & Thomas, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
4-Amino-5-bromonicotinic acid is a derivative of nicotinic acid, which is known to possess significant neuropsychotropic properties
Mode of Action
Similar compounds, such as the nicotinoyl derivatives of glutamic and γ-aminobutyric (gaba) acids, have been shown to lower motor excitation stimulated by phenamine, promote the action of hexenal, and lower motor activity . They also exhibit antispasmodic action according to their antagonism to korazole, and antiaggressive activity .
Biochemical Pathways
This pathway is a variation of the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids. The end product of the aminoshikimate pathway, 3-amino-5-hydroxybenzoate, serves as an initiator for polyketide synthases in the biosynthesis of ansamycins .
Result of Action
Based on the properties of similar compounds, it may have potential neuropsychotropic effects, including lowering motor excitation, promoting the action of certain anesthetics, and exhibiting antispasmodic and antiaggressive activities .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability
Properties
IUPAC Name |
4-amino-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWXBQBQGAZHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615664 | |
| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52834-08-9 | |
| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-bromopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






